Cas no 83945-57-7 (1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)-)

1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)- structure
83945-57-7 structure
Product Name:1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)-
N.o CAS:83945-57-7
MF:C20H30O2
MW:302.451006412506
CID:836833
PubChem ID:12303813
Update Time:2024-10-26

1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)- Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Naphthalenecarboxylic acid, decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl ]-, (1R,4aR,5S,8aR)-
    • 4-Epicommunic acid
    • (1R,4aR,5S,8aR)-1,4a-Dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pe ntadien-1-yl]decahydro-1-naphthalenecarboxylic acid
    • Labda-8(17)
    • [ "Labda-8(17)", "12E", "14-trien-18-oic acid" ]
    • (1R,4aR,5S,8aR)-Decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadien-1-yl]-1-naphthalenecarboxylic acid (ACI)
    • 1-Naphthalenecarboxylic acid, decahydro-1,4a-dimethyl-6-methylene-5-(3-methyl-2,4-pentadienyl)-, [1R-[1α,4aβ,5β(E),8aα]]- (ZCI)
    • 1-Naphthalenecarboxylic acid, decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)- (9CI)
    • (+)-trans-Ozic acid
    • 4-epi-trans-Communic acid
    • trans-Ozic acid
    • (1R,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
    • CHEMBL3402737
    • FS-9087
    • (+)-trans-Ozic acid; 4-epi-trans-Communic acid
    • (1R,4AR,5S,8aR)-1,4a-dimethyl-6-methylene-5-((E)-3-methylpenta-2,4-dien-1-yl)decahydronaphthalene-1-carboxylic acid
    • AKOS040761135
    • 83945-57-7
    • 1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)-
    • Inchi: 1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(16,4)12-7-13-20(17,5)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22)/b14-8+/t16-,17+,19+,20+/m0/s1
    • Chave InChI: YGBZFOQXPOGACY-ONIUZDBUSA-N
    • SMILES: C[C@@]12[C@@H](C/C=C(\C)/C=C)C(=C)CC[C@H]1[C@](CCC2)(C)C(=O)O

Propriedades Computadas

  • Massa Exacta: 302.22500
  • Massa monoisotópica: 302.224580195g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 22
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 516
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 4
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 5.7
  • Superfície polar topológica: 37.3Ų

Propriedades Experimentais

  • Cor/Forma: Powder
  • Densidade: 1.3±0.1 g/cm3
  • Ponto de ebulição: 271.7±40.0 °C at 760 mmHg
  • Ponto de Flash: 144.3±12.9 °C
  • PSA: 37.30000
  • LogP: 5.37230
  • Pressão de vapor: 0.0±0.5 mmHg at 25°C

1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)- Informações de segurança

1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)- Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E12800-5mg
(1R,4aR,5S,8aR)-1,4a-Dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pe ntadien-1-yl]decahydro-1-naphthalenecarboxylic acid
83945-57-7 ,HPLC≥98%
5mg
¥3438.0 2023-09-08
TargetMol Chemicals
TN3028-1 ml * 10 mm
4-Epicommunic acid
83945-57-7
1 ml * 10 mm
¥ 3430 2024-07-20
TargetMol Chemicals
TN3028-5 mg
4-Epicommunic acid
83945-57-7 98%
5mg
¥ 3,330 2023-07-11
TargetMol Chemicals
TN3028-1 mL * 10 mM (in DMSO)
4-Epicommunic acid
83945-57-7 98%
1 mL * 10 mM (in DMSO)
¥ 3430 2023-09-15
TargetMol Chemicals
TN3028-5mg
4-Epicommunic acid
83945-57-7
5mg
¥ 3330 2024-07-20

1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)- Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium hydroxide ,  Lithium hydroxide Solvents: Methanol ,  Water ;  24 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referência
A chiral pool approach for asymmetric syntheses of (-)-antrocin, (+)-asperolide C, and (-)-trans-ozic acid
Li, Fu-Zhuo; et al, Chemical Communications (Cambridge, 2016, 52(84), 12426-12429

Método de produção 2

Condições de reacção
1.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Catalysts: 2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ,  Dichloromethane ,  Water ;  24 h, pH 4.6, rt
1.2 Reagents: Sodium bisulfite Solvents: Water
Referência
Total Synthesis of Taiwaniadducts B, C, and D
Deng, Jun; et al, Journal of the American Chemical Society, 2014, 136(23), 8185-8188

Método de produção 3

Condições de reacção
1.1 Solvents: Toluene ;  22 °C → 110 °C; 22 h, 110 °C
2.1 Reagents: Butyllithium Solvents: Hexane ;  30 min, 0 °C; 0 °C → -78 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Catalysts: 2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ,  Dichloromethane ,  Water ;  24 h, pH 4.6, rt
3.2 Reagents: Sodium bisulfite Solvents: Water
Referência
Total Synthesis of Taiwaniadducts B, C, and D
Deng, Jun; et al, Journal of the American Chemical Society, 2014, 136(23), 8185-8188

Método de produção 4

Condições de reacção
1.1 Solvents: Toluene ;  rt; 24 h, 110 °C
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C → rt; 2 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Potassium hydroxide ,  Lithium hydroxide Solvents: Methanol ,  Water ;  24 h, reflux; reflux → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referência
A chiral pool approach for asymmetric syntheses of (-)-antrocin, (+)-asperolide C, and (-)-trans-ozic acid
Li, Fu-Zhuo; et al, Chemical Communications (Cambridge, 2016, 52(84), 12426-12429

Método de produção 5

Condições de reacção
1.1 Reagents: Triethylsilane Catalysts: Palladium ,  Water Solvents: Tetrahydrofuran ;  overnight, rt
2.1 Solvents: Toluene ;  rt; 24 h, 110 °C
3.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, 0 °C
3.2 Solvents: Tetrahydrofuran ;  0 °C → rt; 2 h, rt
3.3 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Reagents: Potassium hydroxide ,  Lithium hydroxide Solvents: Methanol ,  Water ;  24 h, reflux; reflux → rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referência
A chiral pool approach for asymmetric syntheses of (-)-antrocin, (+)-asperolide C, and (-)-trans-ozic acid
Li, Fu-Zhuo; et al, Chemical Communications (Cambridge, 2016, 52(84), 12426-12429

Método de produção 6

Condições de reacção
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Dichloromethane ;  1 h, -78 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  1 h, -78 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Solvents: Toluene ;  22 °C → 110 °C; 22 h, 110 °C
4.1 Reagents: Butyllithium Solvents: Hexane ;  30 min, 0 °C; 0 °C → -78 °C
4.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
4.3 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Catalysts: 2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ,  Dichloromethane ,  Water ;  24 h, pH 4.6, rt
5.2 Reagents: Sodium bisulfite Solvents: Water
Referência
Total Synthesis of Taiwaniadducts B, C, and D
Deng, Jun; et al, Journal of the American Chemical Society, 2014, 136(23), 8185-8188

Método de produção 7

Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Triethylsilane Catalysts: Palladium ,  Water Solvents: Tetrahydrofuran ;  overnight, rt
3.1 Solvents: Toluene ;  rt; 24 h, 110 °C
4.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, 0 °C
4.2 Solvents: Tetrahydrofuran ;  0 °C → rt; 2 h, rt
4.3 Reagents: Ammonium chloride Solvents: Water ;  rt
5.1 Reagents: Potassium hydroxide ,  Lithium hydroxide Solvents: Methanol ,  Water ;  24 h, reflux; reflux → rt
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referência
A chiral pool approach for asymmetric syntheses of (-)-antrocin, (+)-asperolide C, and (-)-trans-ozic acid
Li, Fu-Zhuo; et al, Chemical Communications (Cambridge, 2016, 52(84), 12426-12429

Método de produção 8

Condições de reacção
1.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol ,  2,3-Benzodioxin-1,4-dione ;  rt; 12 h, 40 °C; 40 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Methanol ,  Water ;  6 h, 40 °C
1.3 Solvents: Water ;  pH 7
2.1 Reagents: Ozone Solvents: Methanol ,  Dichloromethane ;  1.5 h, -78 °C
2.2 Reagents: Zinc Solvents: Acetic acid ;  2.5 h, rt
2.3 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C → rt; overnight, rt
2.4 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Triethylsilane Catalysts: Palladium ,  Water Solvents: Tetrahydrofuran ;  overnight, rt
4.1 Solvents: Toluene ;  rt; 24 h, 110 °C
5.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, 0 °C
5.2 Solvents: Tetrahydrofuran ;  0 °C → rt; 2 h, rt
5.3 Reagents: Ammonium chloride Solvents: Water ;  rt
6.1 Reagents: Potassium hydroxide ,  Lithium hydroxide Solvents: Methanol ,  Water ;  24 h, reflux; reflux → rt
6.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referência
A chiral pool approach for asymmetric syntheses of (-)-antrocin, (+)-asperolide C, and (-)-trans-ozic acid
Li, Fu-Zhuo; et al, Chemical Communications (Cambridge, 2016, 52(84), 12426-12429

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, rt
2.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol ,  2,3-Benzodioxin-1,4-dione ;  rt; 12 h, 40 °C; 40 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Methanol ,  Water ;  6 h, 40 °C
2.3 Solvents: Water ;  pH 7
3.1 Reagents: Ozone Solvents: Methanol ,  Dichloromethane ;  1.5 h, -78 °C
3.2 Reagents: Zinc Solvents: Acetic acid ;  2.5 h, rt
3.3 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C → rt; overnight, rt
3.4 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Reagents: Triethylsilane Catalysts: Palladium ,  Water Solvents: Tetrahydrofuran ;  overnight, rt
5.1 Solvents: Toluene ;  rt; 24 h, 110 °C
6.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, 0 °C
6.2 Solvents: Tetrahydrofuran ;  0 °C → rt; 2 h, rt
6.3 Reagents: Ammonium chloride Solvents: Water ;  rt
7.1 Reagents: Potassium hydroxide ,  Lithium hydroxide Solvents: Methanol ,  Water ;  24 h, reflux; reflux → rt
7.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referência
A chiral pool approach for asymmetric syntheses of (-)-antrocin, (+)-asperolide C, and (-)-trans-ozic acid
Li, Fu-Zhuo; et al, Chemical Communications (Cambridge, 2016, 52(84), 12426-12429

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Potassium hydroxide ,  Lithium hydroxide Solvents: Methanol ,  Water ;  24 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referência
A chiral pool approach for asymmetric syntheses of (-)-antrocin, (+)-asperolide C, and (-)-trans-ozic acid
Li, Fu-Zhuo; et al, Chemical Communications (Cambridge, 2016, 52(84), 12426-12429

Método de produção 11

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Hexane ;  30 min, 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Catalysts: 2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ,  Dichloromethane ,  Water ;  24 h, pH 4.6, rt
2.2 Reagents: Sodium bisulfite Solvents: Water
Referência
Total Synthesis of Taiwaniadducts B, C, and D
Deng, Jun; et al, Journal of the American Chemical Society, 2014, 136(23), 8185-8188

Método de produção 12

Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Solvents: Toluene ;  22 °C → 110 °C; 22 h, 110 °C
3.1 Reagents: Butyllithium Solvents: Hexane ;  30 min, 0 °C; 0 °C → -78 °C
3.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Catalysts: 2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ,  Dichloromethane ,  Water ;  24 h, pH 4.6, rt
4.2 Reagents: Sodium bisulfite Solvents: Water
Referência
Total Synthesis of Taiwaniadducts B, C, and D
Deng, Jun; et al, Journal of the American Chemical Society, 2014, 136(23), 8185-8188

Método de produção 13

Condições de reacção
1.1 Reagents: Ozone Solvents: Methanol ,  Dichloromethane ;  1.5 h, -78 °C
1.2 Reagents: Zinc Solvents: Acetic acid ;  2.5 h, rt
1.3 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C → rt; overnight, rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Triethylsilane Catalysts: Palladium ,  Water Solvents: Tetrahydrofuran ;  overnight, rt
3.1 Solvents: Toluene ;  rt; 24 h, 110 °C
4.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, 0 °C
4.2 Solvents: Tetrahydrofuran ;  0 °C → rt; 2 h, rt
4.3 Reagents: Ammonium chloride Solvents: Water ;  rt
5.1 Reagents: Potassium hydroxide ,  Lithium hydroxide Solvents: Methanol ,  Water ;  24 h, reflux; reflux → rt
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referência
A chiral pool approach for asymmetric syntheses of (-)-antrocin, (+)-asperolide C, and (-)-trans-ozic acid
Li, Fu-Zhuo; et al, Chemical Communications (Cambridge, 2016, 52(84), 12426-12429

Método de produção 14

Condições de reacção
1.1 Reagents: Ozone Solvents: Methanol ,  Dichloromethane ;  1.5 h, -78 °C
1.2 Reagents: Zinc Solvents: Acetic acid ;  2.5 h, rt
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C → rt; overnight, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Triethylsilane Catalysts: Palladium ,  Water Solvents: Tetrahydrofuran ;  overnight, rt
4.1 Solvents: Toluene ;  rt; 24 h, 110 °C
5.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, 0 °C
5.2 Solvents: Tetrahydrofuran ;  0 °C → rt; 2 h, rt
5.3 Reagents: Ammonium chloride Solvents: Water ;  rt
6.1 Reagents: Potassium hydroxide ,  Lithium hydroxide Solvents: Methanol ,  Water ;  24 h, reflux; reflux → rt
6.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referência
A chiral pool approach for asymmetric syntheses of (-)-antrocin, (+)-asperolide C, and (-)-trans-ozic acid
Li, Fu-Zhuo; et al, Chemical Communications (Cambridge, 2016, 52(84), 12426-12429

Método de produção 15

Condições de reacção
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -78 °C → 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Dichloromethane ;  1 h, -78 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  1 h, -78 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Solvents: Toluene ;  22 °C → 110 °C; 22 h, 110 °C
5.1 Reagents: Butyllithium Solvents: Hexane ;  30 min, 0 °C; 0 °C → -78 °C
5.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
5.3 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Catalysts: 2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ,  Dichloromethane ,  Water ;  24 h, pH 4.6, rt
6.2 Reagents: Sodium bisulfite Solvents: Water
Referência
Total Synthesis of Taiwaniadducts B, C, and D
Deng, Jun; et al, Journal of the American Chemical Society, 2014, 136(23), 8185-8188

Método de produção 16

Condições de reacção
1.1 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  2 h, pH 7, 22 °C
2.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -78 °C → 0 °C; 30 min, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Dichloromethane ;  1 h, -78 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  1 h, -78 °C
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Solvents: Toluene ;  22 °C → 110 °C; 22 h, 110 °C
6.1 Reagents: Butyllithium Solvents: Hexane ;  30 min, 0 °C; 0 °C → -78 °C
6.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
6.3 Reagents: Sodium bicarbonate Solvents: Water
7.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Catalysts: 2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ,  Dichloromethane ,  Water ;  24 h, pH 4.6, rt
7.2 Reagents: Sodium bisulfite Solvents: Water
Referência
Total Synthesis of Taiwaniadducts B, C, and D
Deng, Jun; et al, Journal of the American Chemical Society, 2014, 136(23), 8185-8188

Método de produção 17

Condições de reacção
1.1 Reagents: Hydrazine Solvents: Diethylene glycol ;  22 °C → 160 °C; 2 h, 160 °C; 160 °C → 22 °C
1.2 Reagents: Potassium hydroxide ;  22 °C → 180 °C; 4 h, 180 °C; 180 °C → 22 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  2 h, pH 7, 22 °C
3.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -78 °C → 0 °C; 30 min, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Dichloromethane ;  1 h, -78 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  1 h, -78 °C
5.2 Reagents: Hydrochloric acid Solvents: Water
6.1 Solvents: Toluene ;  22 °C → 110 °C; 22 h, 110 °C
7.1 Reagents: Butyllithium Solvents: Hexane ;  30 min, 0 °C; 0 °C → -78 °C
7.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
7.3 Reagents: Sodium bicarbonate Solvents: Water
8.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Catalysts: 2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ,  Dichloromethane ,  Water ;  24 h, pH 4.6, rt
8.2 Reagents: Sodium bisulfite Solvents: Water
Referência
Total Synthesis of Taiwaniadducts B, C, and D
Deng, Jun; et al, Journal of the American Chemical Society, 2014, 136(23), 8185-8188

Método de produção 18

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  15 min, 22 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, 22 °C
2.1 Reagents: Hydrazine Solvents: Diethylene glycol ;  22 °C → 160 °C; 2 h, 160 °C; 160 °C → 22 °C
2.2 Reagents: Potassium hydroxide ;  22 °C → 180 °C; 4 h, 180 °C; 180 °C → 22 °C
2.3 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  2 h, pH 7, 22 °C
4.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -78 °C → 0 °C; 30 min, 0 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Dichloromethane ;  1 h, -78 °C
5.2 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  1 h, -78 °C
6.2 Reagents: Hydrochloric acid Solvents: Water
7.1 Solvents: Toluene ;  22 °C → 110 °C; 22 h, 110 °C
8.1 Reagents: Butyllithium Solvents: Hexane ;  30 min, 0 °C; 0 °C → -78 °C
8.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
8.3 Reagents: Sodium bicarbonate Solvents: Water
9.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Catalysts: 2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ,  Dichloromethane ,  Water ;  24 h, pH 4.6, rt
9.2 Reagents: Sodium bisulfite Solvents: Water
Referência
Total Synthesis of Taiwaniadducts B, C, and D
Deng, Jun; et al, Journal of the American Chemical Society, 2014, 136(23), 8185-8188

Método de produção 19

Condições de reacção
1.1 Reagents: Ozone Solvents: Dichloromethane ;  -78 °C
1.2 Reagents: Triphenylphosphine ;  -78 °C → 22 °C; 4 h, 22 °C
2.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  15 min, 22 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, 22 °C
3.1 Reagents: Hydrazine Solvents: Diethylene glycol ;  22 °C → 160 °C; 2 h, 160 °C; 160 °C → 22 °C
3.2 Reagents: Potassium hydroxide ;  22 °C → 180 °C; 4 h, 180 °C; 180 °C → 22 °C
3.3 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  2 h, pH 7, 22 °C
5.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -78 °C → 0 °C; 30 min, 0 °C
5.2 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Dichloromethane ;  1 h, -78 °C
6.2 Reagents: Sodium bicarbonate Solvents: Water
7.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  1 h, -78 °C
7.2 Reagents: Hydrochloric acid Solvents: Water
8.1 Solvents: Toluene ;  22 °C → 110 °C; 22 h, 110 °C
9.1 Reagents: Butyllithium Solvents: Hexane ;  30 min, 0 °C; 0 °C → -78 °C
9.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
9.3 Reagents: Sodium bicarbonate Solvents: Water
10.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Catalysts: 2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ,  Dichloromethane ,  Water ;  24 h, pH 4.6, rt
10.2 Reagents: Sodium bisulfite Solvents: Water
Referência
Total Synthesis of Taiwaniadducts B, C, and D
Deng, Jun; et al, Journal of the American Chemical Society, 2014, 136(23), 8185-8188

Método de produção 20

Condições de reacção
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  0 °C → 22 °C; 2.5 h, 22 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Ozone Solvents: Dichloromethane ;  -78 °C
2.2 Reagents: Triphenylphosphine ;  -78 °C → 22 °C; 4 h, 22 °C
3.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  15 min, 22 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, 22 °C
4.1 Reagents: Hydrazine Solvents: Diethylene glycol ;  22 °C → 160 °C; 2 h, 160 °C; 160 °C → 22 °C
4.2 Reagents: Potassium hydroxide ;  22 °C → 180 °C; 4 h, 180 °C; 180 °C → 22 °C
4.3 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  2 h, pH 7, 22 °C
6.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -78 °C → 0 °C; 30 min, 0 °C
6.2 Reagents: Sodium bicarbonate Solvents: Water
7.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Dichloromethane ;  1 h, -78 °C
7.2 Reagents: Sodium bicarbonate Solvents: Water
8.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  1 h, -78 °C
8.2 Reagents: Hydrochloric acid Solvents: Water
9.1 Solvents: Toluene ;  22 °C → 110 °C; 22 h, 110 °C
10.1 Reagents: Butyllithium Solvents: Hexane ;  30 min, 0 °C; 0 °C → -78 °C
10.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
10.3 Reagents: Sodium bicarbonate Solvents: Water
11.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Catalysts: 2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ,  Dichloromethane ,  Water ;  24 h, pH 4.6, rt
11.2 Reagents: Sodium bisulfite Solvents: Water
Referência
Total Synthesis of Taiwaniadducts B, C, and D
Deng, Jun; et al, Journal of the American Chemical Society, 2014, 136(23), 8185-8188

1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)- Raw materials

1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)- Preparation Products

1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)- Literatura Relacionada

Fornecedores recomendados
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
SHOCHEM(SHANGHAI) CO.,lTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
SHOCHEM(SHANGHAI) CO.,lTD
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhengzhou Baoyu Pharmaceutical Co., Ltd.